molecular formula C17H14ClNO B14579993 1-[(3-Chlorophenyl)methyl]-4-methylquinolin-2(1H)-one CAS No. 61297-89-0

1-[(3-Chlorophenyl)methyl]-4-methylquinolin-2(1H)-one

Cat. No.: B14579993
CAS No.: 61297-89-0
M. Wt: 283.7 g/mol
InChI Key: XVVATXFIRDRSBL-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4-methylquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chlorophenyl)methyl]-4-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone. In this case, the starting materials could include 3-chlorobenzaldehyde, 4-methylquinoline, and an appropriate amine. The reaction is usually carried out under acidic or basic conditions, often with the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical composition and properties of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methyl]-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to various substituted quinoline and chlorophenyl derivatives.

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-4-methylquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.

    4-Methylquinoline: A derivative of quinoline with a methyl group, similar to the compound .

    3-Chlorobenzaldehyde: A precursor in the synthesis of 1-[(3-Chlorophenyl)methyl]-4-methylquinolin-2(1H)-one.

Uniqueness

This compound is unique due to the combination of its quinoline core, chlorophenyl group, and methyl group. This specific structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

61297-89-0

Molecular Formula

C17H14ClNO

Molecular Weight

283.7 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-methylquinolin-2-one

InChI

InChI=1S/C17H14ClNO/c1-12-9-17(20)19(16-8-3-2-7-15(12)16)11-13-5-4-6-14(18)10-13/h2-10H,11H2,1H3

InChI Key

XVVATXFIRDRSBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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